![molecular formula C17H19N5O3S B10988851 Ethyl (2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10988851.png)

Ethyl (2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

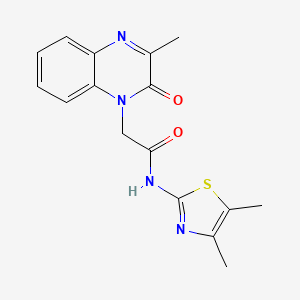

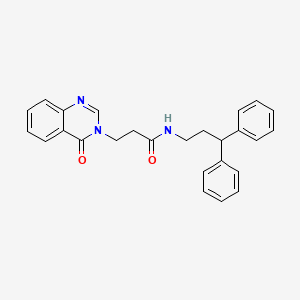

Ethyl (2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetat ist eine komplexe organische Verbindung, die eine einzigartige Kombination heterocyclischer Strukturen aufweist. Die Verbindung enthält einen Triazolo[4,3-a]pyridin-Rest, einen Thiazolring und eine Ethylacetatgruppe.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl (2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetat umfasst in der Regel mehrere Schritte, beginnend mit der Bildung des Triazolo[4,3-a]pyridin-Kerns. Ein übliches Verfahren beinhaltet die Reaktion von Enaminonitrilen mit Benzohydraziden unter Mikrowellenbestrahlung, was einen Tandemreaktionsmechanismus ermöglicht . Dieser Prozess ist katalysefrei und umweltfreundlich und liefert die gewünschten Triazolo[4,3-a]pyridin-Derivate in guten bis hervorragenden Ausbeuten.

. Schließlich wird die Ethylacetatgruppe durch Veresterungsreaktionen eingeführt, typischerweise unter Verwendung von Ethylchloracetet in Gegenwart einer Base wie Kaliumcarbonat.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die oben genannten Synthesewege umfassen. Die Verwendung von kontinuierlichen Strömungsreaktoren und Mikrowellen-gestützter Synthese kann die Effizienz und Ausbeute des Prozesses verbessern. Darüber hinaus kann die Implementierung von Prinzipien der grünen Chemie, wie z. B. Lösungsmittelrecycling und Abfallminimierung, den Produktionsprozess nachhaltiger gestalten.

Chemische Reaktionsanalyse

Reaktionstypen

Ethyl (2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung entsprechender Oxide führt.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.

Substitution: Nucleophile Substitutionsreaktionen können an der Ethylacetatgruppe auftreten, wobei Nucleophile wie Amine oder Thiole die Ethoxygruppe ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln bei erhöhten Temperaturen durchgeführt.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; meist in wasserfreien Lösungsmitteln unter inerter Atmosphäre durchgeführt.

Substitution: Amine, Thiole; Reaktionen werden oft in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) durchgeführt.

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

Ethyl (2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Die Verbindung dient als wertvolles Zwischenprodukt bei der Synthese komplexerer heterocyclischer Strukturen und kann bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt werden.

Biologie: Sie zeigt Potenzial als bioaktives Molekül mit antimikrobiellen, antiviralen und anticancerogenen Aktivitäten

Wirkmechanismus

Der Wirkmechanismus von Ethyl (2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetat beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Der Triazolo[4,3-a]pyridin-Rest ist bekannt als Inhibitor verschiedener Enzyme, darunter Kinasen und Proteasen . Die Fähigkeit der Verbindung, an diese Ziele zu binden, kann wichtige zelluläre Prozesse stören, was zu ihren bioaktiven Wirkungen führt. Darüber hinaus trägt der Thiazolring zur Gesamtstabilität der Verbindung bei und verbessert ihre Bindungsaffinität zu Zielproteinen.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethyl acetate group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

Substitution: Amines, thiols; reactions often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

Wissenschaftliche Forschungsanwendungen

Ethyl (2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetate has a wide range of scientific research applications:

Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures and can be used in the development of new materials with unique properties.

Biology: It exhibits potential as a bioactive molecule with antimicrobial, antiviral, and anticancer activities

Wirkmechanismus

The mechanism of action of Ethyl (2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The triazolo[4,3-a]pyridine moiety is known to act as an inhibitor of various enzymes, including kinases and proteases . The compound’s ability to bind to these targets can disrupt essential cellular processes, leading to its bioactive effects. Additionally, the thiazole ring contributes to the compound’s overall stability and enhances its binding affinity to target proteins.

Vergleich Mit ähnlichen Verbindungen

Ethyl (2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

[1,2,4]Triazolo[4,3-a]chinoxalin: Diese Verbindung teilt den Triazolo[4,3-a]-Kern, unterscheidet sich aber im fusionierten Ringsystem, was zu unterschiedlichen biologischen Aktivitäten führt.

[1,2,4]Triazolo[1,5-a]pyridin: Ähnlich in der Struktur, aber mit unterschiedlichen Substitutionssmustern, was zu unterschiedlichen Anwendungen und Eigenschaften führt.

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazin: Kombiniert Triazol- und Thiadiazinringe, bietet einzigartige pharmakologische Aktivitäten.

Die Einzigartigkeit von Ethyl (2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetat liegt in seiner spezifischen Kombination von heterocyclischen Ringen und funktionellen Gruppen, die unterschiedliche chemische und biologische Eigenschaften verleihen.

Eigenschaften

Molekularformel |

C17H19N5O3S |

|---|---|

Molekulargewicht |

373.4 g/mol |

IUPAC-Name |

ethyl 2-[2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoylamino]-1,3-thiazol-4-yl]acetate |

InChI |

InChI=1S/C17H19N5O3S/c1-2-25-16(24)10-12-11-26-17(18-12)19-15(23)8-5-7-14-21-20-13-6-3-4-9-22(13)14/h3-4,6,9,11H,2,5,7-8,10H2,1H3,(H,18,19,23) |

InChI-Schlüssel |

IDZYVWWPJCHRGQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)CCCC2=NN=C3N2C=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10988770.png)

![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B10988774.png)

![4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B10988786.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10988793.png)

![N-(4-butoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B10988794.png)

![5-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B10988798.png)

![N-[3-oxo-3-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)propyl]-2-pyrazinecarboxamide](/img/structure/B10988799.png)

![3,6-dimethyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10988801.png)

![N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10988802.png)

![N-(1,3-benzodioxol-5-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B10988810.png)

![[4-(3-chlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B10988817.png)

![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10988823.png)